

Physicochemical Properties of Benzoylecggonine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *benzoylecggonine*

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Introduction

Benzoylecggonine (BE) is the primary and major metabolite of cocaine, formed in the liver through enzymatic hydrolysis.^{[1][2]} Its detection in biological fluids, particularly urine, is the most common method for confirming cocaine use.^{[3][4]} Understanding the physicochemical properties of **benzoylecggonine** is crucial for the development of analytical methods for its detection, for studying its pharmacokinetics and toxicological effects, and for designing effective drug abuse treatment strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of **benzoylecggonine**, detailed experimental protocols for their determination, and visualizations of its metabolic pathway and a representative analytical workflow.

Core Physicochemical Properties

Benzoylecggonine is a zwitterionic molecule, possessing both a carboxylic acid and a tertiary amine group.^{[5][6]} This dual nature significantly influences its solubility and partitioning behavior. The quantitative physicochemical data for **benzoylecggonine** are summarized in the tables below.

Table 1: General and Physical Properties of Benzoylecggonine

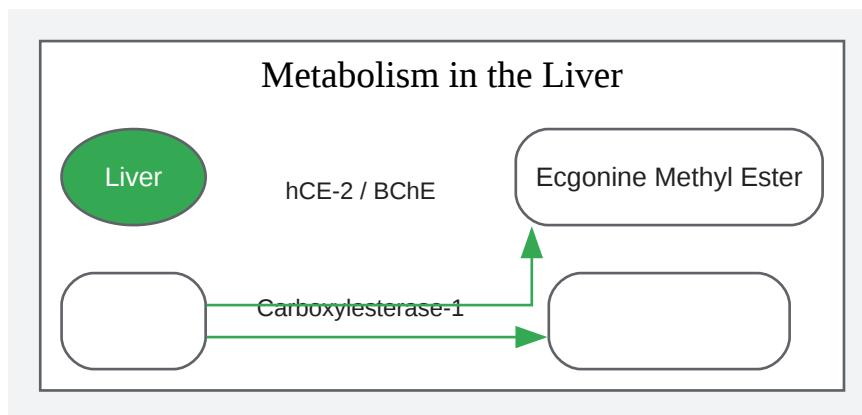
Property	Value	Source(s)
Chemical Formula	<chem>C16H19NO4</chem>	[4]
Molar Mass	289.33 g/mol	[4]
Melting Point	195 °C (decomposition)	[7]
198-200 °C	[8]	
Boiling Point	431.49 °C (rough estimate)	[7]
Appearance	White solid	[8]

Table 2: Acidity, Lipophilicity, and Solubility of Benzoyllecgonine

Property	Value	Source(s)
pKa ₁ (Carboxylic Acid)	2.15 ± 0.01	[3]
2.47	[6]	
pKa ₂ (Tertiary Amine)	11.41 ± 0.01	[3]
11.80 (uncertain)	[7]	
LogP (Octanol-Water Partition Coefficient)	1.6 (Predicted)	
Solubility in DMF	30 mg/mL	[7]
Solubility in DMSO	25 mg/mL	[7]
Solubility in Ethanol	30 mg/mL	[7]
Solubility in PBS (pH 7.2)	3 mg/mL	[7]
Solubility in 1M NaHCO ₃	> 26.4 mg/mL	[8]
Aqueous Solubility	Highly soluble due to zwitterionic nature	[5][6]

Metabolic Pathway of Cocaine to Benzoylecgonine

Cocaine is primarily metabolized in the liver by carboxylesterases, which hydrolyze the ester bonds to form **benzoylecgonine** and ecgonine methyl ester.^{[1][2]} **Benzoylecgonine** is the major metabolite, accounting for a significant portion of the ingested cocaine.



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Caption: Metabolic conversion of cocaine to its major metabolites.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **benzoylecgonine**.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **benzoylecgonine** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Set the initial temperature to approximately 10-15°C below the expected melting point. Use a heating rate of 1-2°C per minute for an accurate determination.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of **benzoylecgonine** as a function of pH.

Apparatus and Reagents:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes
- A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12)

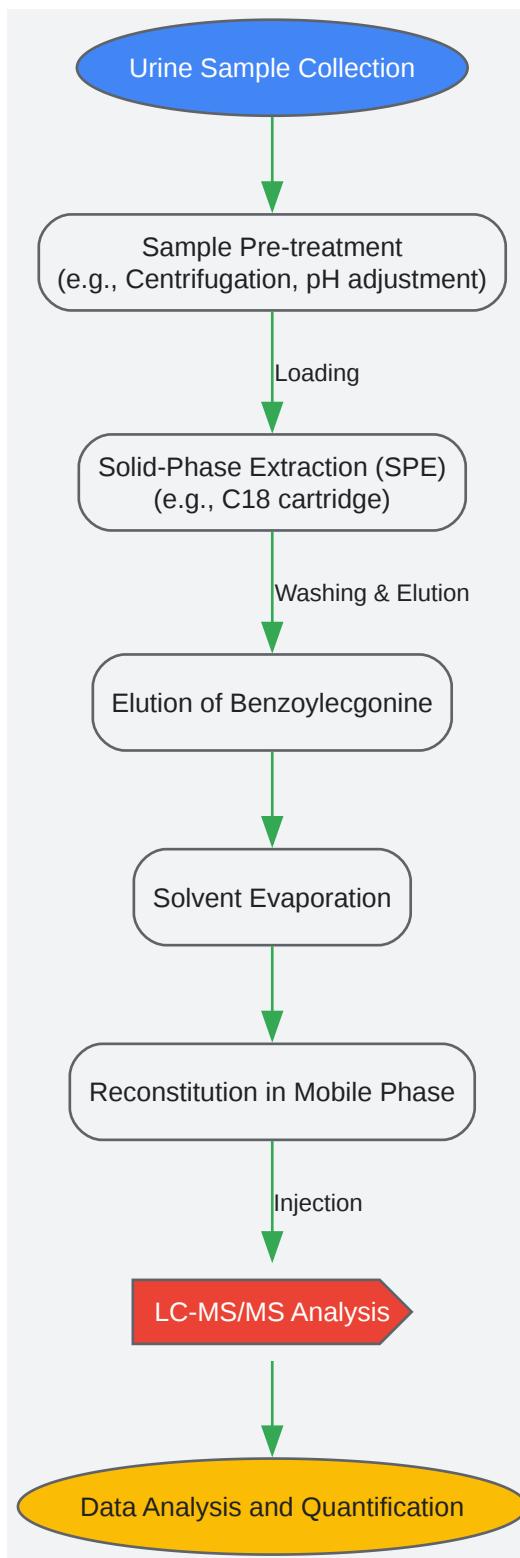
- Stock solution of **benzoyllecgonine** in a suitable solvent (e.g., water or methanol)
- Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

- Preparation of Solutions: Prepare a series of solutions of **benzoyllecgonine** at a constant concentration in the different buffer solutions.
- Wavelength Scan: For each solution, record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λ_{max}) for the acidic and basic forms of the molecule.
- Absorbance Measurements: Measure the absorbance of each solution at the identified λ_{max} values.
- Data Analysis:
 - Plot absorbance versus pH at each λ_{max} .
 - The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
 - Alternatively, use the following equation to calculate the pKa for each pH: $\text{pKa} = \text{pH} + \log \left[\frac{(\text{A}_b - \text{A})}{(\text{A} - \text{A}_a)} \right]$ where:
 - A is the absorbance of the solution at a given pH.
 - A_a is the absorbance of the fully acidic form.
 - A_b is the absorbance of the fully basic form.
 - The average of the calculated pKa values provides the final result.

Workflow for Benzoyllecgonine Detection in Urine by LC-MS/MS

This workflow outlines a common procedure for the quantitative analysis of **benzoylecgonine** in urine samples, often used in forensic and clinical toxicology.



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Caption: A typical workflow for the analysis of **benzoylecgonine** in urine.

Conclusion

The physicochemical properties of **benzoylecgonine**, particularly its zwitterionic nature, are fundamental to its behavior in biological systems and its detection in analytical assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this important cocaine metabolite. Accurate determination and understanding of these properties are essential for advancing research in drug metabolism, toxicology, and the development of new diagnostic and therapeutic strategies related to cocaine abuse.

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